1-(4-Nitrobenzyl)pyrrolidine
Overview
Description
1-(4-Nitrobenzyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₃NO₂. It is characterized by a pyrrolidine ring attached to a benzyl group that is substituted with a nitro group at the para position.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Pyrrolidine derivatives are known to undergo nucleophilic ring opening reactions . This process involves the breaking of the pyrrolidine ring and the formation of new bonds, which can lead to changes in the molecule’s activity .
Biochemical Pathways
For instance, pyrrolidine is a part of the pyrrolidine pathway, one of the three known pathways of nicotine degradation in bacteria .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile . For instance, the presence of the nitrobenzyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Pyrrolidine derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action of 1-(4-Nitrobenzyl)pyrrolidine, like other chemical compounds, can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Nitrobenzyl)pyrrolidine are not fully understood due to the limited research available. It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-(4-Aminobenzyl)pyrrolidine.
Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrobenzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Aminobenzyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
1-Benzylpyrrolidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(4-Nitrobenzyl)pyrrolidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULNKOFMFLCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354818 | |
Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133851-67-9 | |
Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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